molecular formula C10H16N2O2 B14242016 Methyl 1-pentyl-1H-imidazole-4-carboxylate CAS No. 521084-22-0

Methyl 1-pentyl-1H-imidazole-4-carboxylate

Cat. No.: B14242016
CAS No.: 521084-22-0
M. Wt: 196.25 g/mol
InChI Key: MHAGAOCGZRPODX-UHFFFAOYSA-N
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Description

Methyl 1-pentyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl ester group at the fourth position and a pentyl group at the first position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-pentyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-pentylimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-pentyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-pentyl-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-pentyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination disrupts the normal function of the enzyme, leading to the desired biological effect. The compound can also interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-pentyl-1H-imidazole-4-carboxylate is unique due to the presence of both the pentyl group and the methyl ester group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

521084-22-0

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

methyl 1-pentylimidazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-3-4-5-6-12-7-9(11-8-12)10(13)14-2/h7-8H,3-6H2,1-2H3

InChI Key

MHAGAOCGZRPODX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(N=C1)C(=O)OC

Origin of Product

United States

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